molecular formula C16H18BrNO2 B12835270 tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate

tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate

Cat. No.: B12835270
M. Wt: 336.22 g/mol
InChI Key: FTQHWQRCXURCHD-UHFFFAOYSA-N
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Description

tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate is a chemical compound with the molecular formula C16H18BrNO2 and a molecular weight of 336.22 g/mol . It is a derivative of naphthalene, substituted with a bromine atom and a tert-butyl carbamate group. This compound is often used in organic synthesis and research due to its unique structural properties.

Preparation Methods

The synthesis of tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate typically involves the reaction of 6-bromonaphthalene-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and hydrochloric acid or sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of drugs targeting specific biological pathways.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbamate group can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the active site of the target molecule. This can lead to inhibition or modulation of the target’s activity, depending on the specific context .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate include:

Properties

Molecular Formula

C16H18BrNO2

Molecular Weight

336.22 g/mol

IUPAC Name

tert-butyl N-(6-bromonaphthalen-2-yl)-N-methylcarbamate

InChI

InChI=1S/C16H18BrNO2/c1-16(2,3)20-15(19)18(4)14-8-6-11-9-13(17)7-5-12(11)10-14/h5-10H,1-4H3

InChI Key

FTQHWQRCXURCHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

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